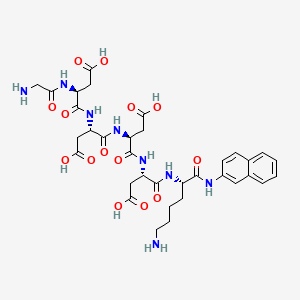

Gly-Asp-Asp-Asp-Asp-Lys-β-naphtylamide

Vue d'ensemble

Description

Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide is a compound that consists of a peptide sequence linked to a fluorophore. It is a substrate for human enteropeptidase, an enzyme that plays a crucial role in the activation of digestive enzymes. This compound is often used in biochemical and molecular biology research to study enzyme activity and inhibition .

Applications De Recherche Scientifique

Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide is widely used in scientific research, particularly in the following areas:

Biochemistry: Used as a substrate to study the activity of enteropeptidase and other proteases.

Molecular Biology: Employed in assays to screen for enzyme inhibitors, which can be potential therapeutic agents.

Medicine: Research involving this compound can lead to the development of drugs targeting digestive enzymes.

Industry: Utilized in the production of diagnostic kits for enzyme activity measurement .

Mécanisme D'action

Target of Action

Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide is a substrate for human enteropeptidase . Enteropeptidase is an enzyme that plays a crucial role in the digestion of proteins by activating trypsinogen to trypsin .

Mode of Action

The compound Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide interacts with its target, enteropeptidase, by fitting into the enzyme’s active site . This interaction triggers the conversion of trypsinogen, an inactive enzyme, into its active form, trypsin .

Biochemical Pathways

The activation of trypsinogen to trypsin by Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide and enteropeptidase is a key step in the proteolytic cascade in the digestive system . This cascade involves a series of reactions that break down dietary proteins into their constituent amino acids, which can then be absorbed and utilized by the body .

Pharmacokinetics

It is soluble in water, suggesting that it could be readily absorbed and distributed in the body .

Result of Action

The primary molecular effect of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide’s action is the activation of trypsinogen to trypsin . This leads to the breakdown of proteins in the digestive system, facilitating their absorption into the bloodstream .

Analyse Biochimique

Biochemical Properties

Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide serves as a substrate for human enteropeptidase, an enzyme that catalyzes the cleavage of peptide bonds. The interaction between Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide and enteropeptidase is characterized by a high affinity, with a Km value of 0.16 mM . This substrate-enzyme interaction is essential for studying the catalytic efficiency and specificity of enteropeptidase. Additionally, Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide can be used to investigate the activity of other proteases and to screen for potential inhibitors.

Cellular Effects

Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide influences various cellular processes by serving as a substrate for proteolytic enzymes. In cells expressing enteropeptidase, the hydrolysis of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide leads to the release of beta-naphthylamide, which can be detected fluorometrically. This reaction is used to monitor enzyme activity and to study the regulation of proteolytic pathways. The presence of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide in cellular environments can also impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of proteases involved in these processes .

Molecular Mechanism

The molecular mechanism of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide involves its recognition and cleavage by enteropeptidase. The enzyme specifically binds to the Gly-Asp-Asp-Asp-Asp-Lys sequence and catalyzes the hydrolysis of the peptide bond, releasing beta-naphthylamide. This reaction is highly specific and efficient, with a kcat value of 115 s^-1 . The binding interactions between Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide and enteropeptidase are mediated by hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate catalysis.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and activity of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide can be influenced by various factors such as temperature, pH, and storage conditions. The compound is stable at -80°C for up to two years and at -20°C for up to one year when stored as a powder . In solution, Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide remains stable for six months at -80°C and for one month at -20°C. Over time, the activity of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide may decrease due to degradation or changes in its chemical structure, which can affect its interactions with enzymes and its overall efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide in animal models vary with different dosages. At low doses, the compound is well-tolerated and effectively serves as a substrate for studying enteropeptidase activity. At high doses, Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of normal cellular functions . The threshold for these effects depends on the specific animal model and the experimental conditions used.

Metabolic Pathways

Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide is involved in metabolic pathways related to proteolysis and enzyme regulation. As a substrate for enteropeptidase, it participates in the activation of digestive proteases, which are essential for protein digestion and nutrient absorption. The hydrolysis of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide by enteropeptidase generates beta-naphthylamide, which can be further metabolized or excreted by the cell . The compound’s involvement in these pathways highlights its importance in studying enzyme kinetics and the regulation of proteolytic processes.

Transport and Distribution

Within cells and tissues, Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide is transported and distributed based on its interactions with transporters and binding proteins. The compound’s solubility in water and organic solvents facilitates its uptake and distribution in various cellular compartments . Once inside the cell, Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide can localize to specific regions where enteropeptidase or other proteases are active, allowing for targeted studies of enzyme activity and substrate specificity.

Subcellular Localization

The subcellular localization of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles where proteolytic enzymes are present, such as the endoplasmic reticulum, lysosomes, or the cytoplasm . This localization is crucial for studying the spatial regulation of proteolytic activity and the role of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide in cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

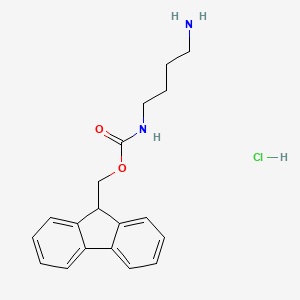

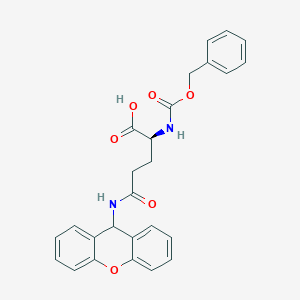

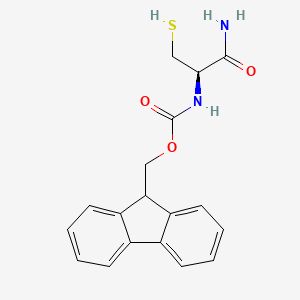

The synthesis of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:

Amino Acid Coupling: The amino acids are sequentially added to a solid resin support. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions.

Deprotection: The protecting groups are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin and purified.

The reaction conditions for SPPS include the use of coupling reagents like HBTU or DIC, and deprotection reagents such as TFA (trifluoroacetic acid). The synthesis is carried out under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process may involve high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide primarily undergoes hydrolysis reactions catalyzed by enzymes such as enteropeptidase. The hydrolysis reaction involves the cleavage of the peptide bond, releasing the fluorophore beta-naphthylamide .

Common Reagents and Conditions

Hydrolysis: Catalyzed by enteropeptidase, typically at a pH of around 8.0 and a temperature of 37°C.

Oxidation and Reduction: These reactions are less common for this compound but can be induced under specific conditions using reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction).

Major Products

The major product of the hydrolysis reaction is beta-naphthylamide, which is a fluorescent compound used to measure enzyme activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

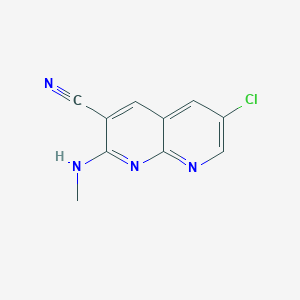

Gly-Asp-Asp-Asp-Asp-Lys-2-naphthylamide: Similar structure but with a different fluorophore.

Gly-Asp-Asp-Asp-Asp-Lys-4-methylcoumarin: Another peptide substrate with a different fluorophore used for similar applications

Uniqueness

Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide is unique due to its specific recognition by enteropeptidase and the use of beta-naphthylamide as a fluorophore. This combination allows for highly sensitive and specific assays to measure enzyme activity .

Propriétés

IUPAC Name |

3-[(2-aminoacetyl)amino]-4-[[1-[[1-[[1-[[6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N8O14/c35-10-4-3-7-20(30(52)37-19-9-8-17-5-1-2-6-18(17)11-19)39-32(54)22(13-27(46)47)41-34(56)24(15-29(50)51)42-33(55)23(14-28(48)49)40-31(53)21(12-26(44)45)38-25(43)16-36/h1-2,5-6,8-9,11,20-24H,3-4,7,10,12-16,35-36H2,(H,37,52)(H,38,43)(H,39,54)(H,40,53)(H,41,56)(H,42,55)(H,44,45)(H,46,47)(H,48,49)(H,50,51) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLWULMEPVZWTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N8O14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70023-02-8 | |

| Record name | Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)